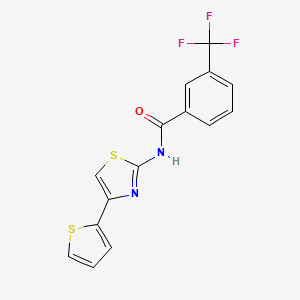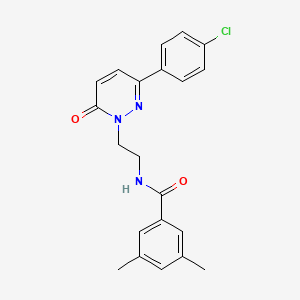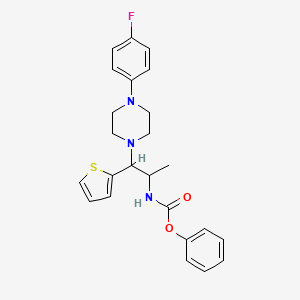
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of compounds related to Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is their antimicrobial activity. The synthesis and antimicrobial study of similar compounds, such as fluoroquinolone-based 4-thiazolidinones, have shown promising results against various bacterial strains. These compounds are synthesized from lead molecules and have been evaluated for their antifungal and antibacterial activities, highlighting their potential in addressing microbial resistance (Patel & Patel, 2010).
Neuroleptic and Dopamine-Uptake Inhibition
Another significant application area is neuroleptic activity and dopamine-uptake inhibition. Studies on 1-piperazino-3-phenylindans have demonstrated neuroleptic activity associated with specific enantiomers of these compounds. Systematic variations in structural components have led to the development of potent and long-acting neuroleptic compounds, indicating their potential use in treating neurological disorders (Bogeso, 1983).
Antiviral and Antifungal Activities
Compounds structurally related to Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate have been evaluated for their antiviral and antifungal activities. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, suggesting their utility in agricultural and pharmaceutical applications (Reddy et al., 2013).
Biological Evaluation and Herbicidal Activity
The biological evaluation of aryl(thio)carbamoyl derivatives of piperazines has indicated their potential as herbicides and plant growth regulators. These compounds, incorporating a piperazine ring and aryl(thio)carbamoyl groups, have shown structure-activity relationships that highlight their herbicidal activity against specific plant species, offering insights into the development of new agricultural chemicals (Stoilkova et al., 2014).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
In the field of chemical sensors and molecular electronics, the synthesis of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates has demonstrated the ability to alter logic functions based on solvent polarity. This versatility makes them suitable for applications in probing cellular microenvironments and protein interfaces, further expanding the potential uses of Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate-related compounds in biochemistry and molecular biology (Gauci & Magri, 2022).
properties
IUPAC Name |
phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKSNZSRCZIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

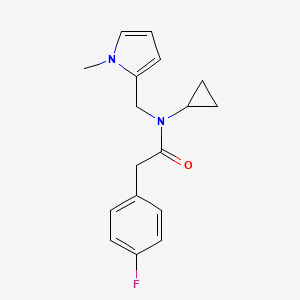

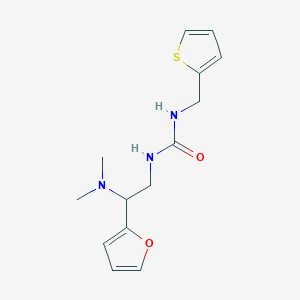
![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2478823.png)

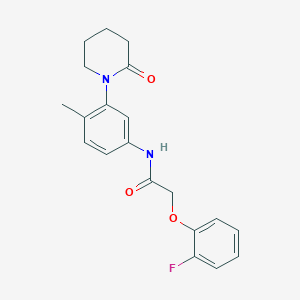
![Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2478833.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)
![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)
![N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2478836.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)
